Cas no 1058232-02-2 (2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core linked to a methyloxazole moiety via a sulfanylacetamide bridge. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of multiple pharmacophoric elements. The triazolopyrimidine scaffold is known for its role in kinase inhibition, while the oxazole ring enhances binding affinity and metabolic stability. The ethyl group at the triazole nitrogen may improve solubility and pharmacokinetic properties. This compound is of interest for research in targeted therapeutics, offering a versatile template for further derivatization and structure-activity relationship studies. Its synthetic route allows for precise modifications to optimize efficacy and selectivity.
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide structure
1058232-02-2 structure
Product name:2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS No:1058232-02-2
MF:C12H13N7O2S
MW:319.342319250107
CID:6042371
PubChem ID:43955187

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • AKOS024494116
    • 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
    • F5061-0196
    • 1058232-02-2
    • Inchi: 1S/C12H13N7O2S/c1-3-19-11-10(16-18-19)12(14-6-13-11)22-5-9(20)15-8-4-7(2)21-17-8/h4,6H,3,5H2,1-2H3,(H,15,17,20)
    • InChI Key: GXZDHWCMGZNJEI-UHFFFAOYSA-N
    • SMILES: C(NC1C=C(C)ON=1)(=O)CSC1=NC=NC2N(CC)N=NC=21

Computed Properties

  • Exact Mass: 319.08514386g/mol
  • Monoisotopic Mass: 319.08514386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 137Ų

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5061-0196-15mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
15mg
$89.0 2023-09-10
Life Chemicals
F5061-0196-50mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
50mg
$160.0 2023-09-10
Life Chemicals
F5061-0196-20μmol
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5061-0196-10mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
10mg
$79.0 2023-09-10
Life Chemicals
F5061-0196-20mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
20mg
$99.0 2023-09-10
Life Chemicals
F5061-0196-100mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
100mg
$248.0 2023-09-10
Life Chemicals
F5061-0196-10μmol
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5061-0196-3mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
3mg
$63.0 2023-09-10
Life Chemicals
F5061-0196-25mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
25mg
$109.0 2023-09-10
Life Chemicals
F5061-0196-30mg
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1058232-02-2
30mg
$119.0 2023-09-10

Additional information on 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Introduction to Compound with CAS No. 1058232-02-2 and Product Name: 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Compound with the CAS number 1058232-02-2 and the product name 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its triazolo[4,5-d]pyrimidine and oxazole moieties, positions it as a promising candidate for further investigation in drug discovery and development.

The triazolo[4,5-d]pyrimidine core is a well-studied scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules. This particular derivative, featuring a 3-ethyl substituent at the 3-position of the triazolopyrimidine ring and a sulfanyl group at the 7-position, contributes to its unique chemical properties. The sulfanyl group not only enhances the molecule's solubility but also introduces potential interactions with biological targets. These features make the compound an attractive scaffold for designing novel therapeutic agents.

The 5-methyl-1,2-oxazol-3-yl moiety appended to the acetamide group via an amide bond further enriches the structural diversity of this compound. Oxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of the methyl group at the 5-position of the oxazole ring modulates its electronic properties and influences its interaction with biological targets. This structural feature is particularly noteworthy in the context of developing small-molecule inhibitors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. The combination of the triazolo[4,5-d]pyrimidine and oxazole moieties suggests potential interactions with enzymes and receptors involved in critical biological pathways. For instance, studies have shown that triazolopyrimidine derivatives can interact with kinases and other enzyme targets, making them valuable candidates for anticancer therapies. Similarly, oxazole-based compounds have been explored for their anti-inflammatory effects.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The introduction of the sulfanyl group at the 7-position of the triazolopyrimidine ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the attachment of the 5-methyl-1,2-oxazol-3-yl moiety via an amide bond necessitates careful optimization to prevent unwanted side reactions. These synthetic challenges highlight the complexity of designing molecules with tailored biological activities.

In vitro studies have begun to unravel the potential pharmacological properties of this compound. Initial assays suggest that it exhibits inhibitory activity against several target enzymes relevant to cancer and inflammation. The presence of both triazolo[4,5-d]pyrimidine and oxazole moieties appears to synergize in producing these effects. Further research is needed to fully elucidate its mechanism of action and assess its potential as a lead compound for drug development.

The integration of machine learning techniques into drug discovery has accelerated the identification of promising candidates like this one. By leveraging large datasets and predictive models, researchers can rapidly screen compounds for their binding affinity to specific targets. This approach has been instrumental in identifying novel therapeutic agents that might have been overlooked through traditional screening methods. The compound's unique structure makes it an excellent candidate for such high-throughput virtual screening.

Future directions in studying this compound include exploring its pharmacokinetic properties and potential toxicity profiles. Understanding how it is metabolized in vivo will provide crucial insights into its therapeutic window and long-term safety. Additionally, investigating its interactions with cellular components will help refine its design for optimal efficacy and minimal side effects.

The development of new therapeutic agents remains a cornerstone of modern medicine, and compounds like this one represent significant progress in this endeavor. By combining structural innovation with advanced computational methods, researchers continue to push the boundaries of what is possible in drug discovery. The potential applications of this compound span multiple therapeutic areas, making it a subject of great interest among medicinal chemists.

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